2-(Isothiocyanatomethyl)furan

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(isothiocyanatomethyl)furan |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NOS/c9-5-7-4-6-2-1-3-8-6/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXYINJACKJQQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90963599 |

Source

|

| Record name | 2-(Isothiocyanatomethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4650-60-6 |

Source

|

| Record name | 2-(Isothiocyanatomethyl)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4650-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furfuryl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004650606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Isothiocyanatomethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-furfuryl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Isothiocyanatomethyl)furan

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Isothiocyanatomethyl)furan, also known as 2-furfuryl isothiocyanate, is a heterocyclic compound incorporating both a furan ring and a reactive isothiocyanate group. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and drug development. The furan moiety is a common scaffold in many biologically active compounds, while the isothiocyanate group is known for its electrophilic nature and its presence in numerous chemopreventive and therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols and an exploration of its potential biological significance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following tables summarize the key physical and chemical characteristics of this compound.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅NOS | [1][2] |

| Molecular Weight | 139.18 g/mol | [3][4] |

| CAS Number | 4650-60-6 | [3][4] |

| Appearance | Yellow liquid | [5] |

| Boiling Point | 64 °C at 2 mmHg; 214.6 °C at 760 mmHg | [5][6] |

| Density | 1.15 g/cm³ (at 25 °C); 1.39 g/mL | [5][6] |

| Refractive Index | 1.5655; 1.569 | [5][6] |

| Flash Point | 83.6 °C | [6] |

| Vapor Pressure | 0.225 mmHg at 25 °C | [6] |

Table 2: Chemical Identifiers of this compound

| Identifier Type | Identifier | Reference(s) |

| IUPAC Name | This compound | [1] |

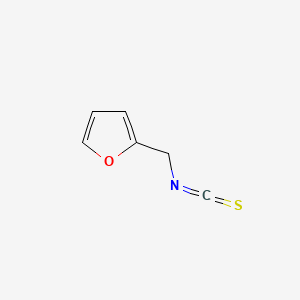

| SMILES | S=C=NCC1=CC=CO1 | [1][7] |

| InChI | InChI=1S/C6H5NOS/c9-5-7-4-6-2-1-3-8-6/h1-3H,4H2 | [6][7] |

| InChIKey | ICXYINJACKJQQV-UHFFFAOYSA-N | [1][7] |

Synthesis and Characterization

The synthesis of this compound can be approached through various methods, with the reaction of the corresponding primary amine (furfurylamine) with a thiocarbonylating agent being a common strategy.

Experimental Protocol: General One-Pot Synthesis of Isothiocyanates from Primary Amines

This protocol outlines a general method for the synthesis of isothiocyanates, which can be adapted for the preparation of this compound from furfurylamine. The reaction proceeds via the formation of a dithiocarbamate salt, which is then decomposed to the isothiocyanate.

Materials:

-

Furfurylamine

-

Carbon disulfide (CS₂)

-

A suitable base (e.g., triethylamine, sodium hydroxide)

-

A desulfurizing agent (e.g., ethyl chloroformate, tosyl chloride)

-

Anhydrous solvent (e.g., dichloromethane, diethyl ether)

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Methodology:

-

In a round-bottom flask, dissolve furfurylamine and a slight excess of a suitable base in an anhydrous solvent under an inert atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add carbon disulfide dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours.

-

Slowly add a desulfurizing agent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Perform an aqueous work-up by washing the reaction mixture with water and brine.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the furan ring protons and the methylene protons adjacent to the isothiocyanate group. The furan protons will appear in the aromatic region, typically between δ 6.0 and 7.5 ppm, with characteristic coupling patterns. The methylene protons will likely appear as a singlet further downfield.

-

¹³C NMR: The carbon NMR spectrum will show signals for the furan ring carbons and the methylene carbon. The isothiocyanate carbon typically gives a broad signal in the region of δ 130 ± 40 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong, sharp absorption band in the region of 2000-2200 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the -N=C=S group. Other significant bands will correspond to the C-H, C=C, and C-O vibrations of the furan ring.

Mass Spectrometry (MS): Mass spectrometry will provide information on the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (139.18 g/mol ). Fragmentation patterns may involve the loss of the isothiocyanate group or cleavage of the furan ring.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the activities of related furan derivatives and isothiocyanates provide valuable insights into its potential as a bioactive molecule.

Isothiocyanates are well-documented for their chemopreventive properties, which are attributed to their ability to modulate various cellular processes. These include the induction of phase II detoxification enzymes, inhibition of phase I enzymes involved in carcinogen activation, induction of apoptosis, and cell cycle arrest.

Many isothiocyanates exert their effects by activating the Nrf2-Keap1 signaling pathway . Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1. Electrophilic compounds like isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change and the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a battery of cytoprotective genes, including those encoding for antioxidant and detoxification enzymes.

Another key signaling pathway often modulated by isothiocyanates is the NF-κB pathway . NF-κB is a transcription factor that plays a crucial role in inflammation and cell survival. Isothiocyanates have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and other inflammatory mediators.

The furan moiety is also a key structural feature in many pharmacologically active compounds, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The combination of the furan ring and the isothiocyanate group in this compound suggests a potential for synergistic or unique biological activities.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound against cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest (e.g., HepG2, MCF-7)

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Workflow for MTT Cytotoxicity Assay

Caption: Workflow for assessing the cytotoxicity of this compound using the MTT assay.

Methodology:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a negative control (untreated cells).

-

Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution to each well and incubate for another 2-4 hours at 37 °C.

-

Carefully remove the medium containing MTT.

-

Add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin irritation. It is also moisture-sensitive. Therefore, appropriate safety precautions must be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood.

-

Storage: Store in a tightly closed container in a dry and cool place.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations.

Conclusion

This compound is a molecule with significant potential in the field of drug discovery and development, owing to the combined presence of the furan and isothiocyanate functional groups. This technical guide has summarized the available physicochemical data, provided a general synthetic protocol, and discussed the potential biological activities and relevant signaling pathways. Further research is warranted to fully elucidate the specific spectroscopic characteristics, biological effects, and mechanisms of action of this promising compound. The experimental protocols provided herein offer a foundation for researchers to initiate such investigations.

References

- 1. This compound | CAS 4650-60-6 [matrix-fine-chemicals.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. scbt.com [scbt.com]

- 4. 2-FURFURYL ISOTHIOCYANATE | 4650-60-6 [chemicalbook.com]

- 5. 2-FURFURYL ISOTHIOCYANATE CAS#: 4650-60-6 [amp.chemicalbook.com]

- 6. 2-Furfuryl isothiocyanate | 4650-60-6 [chemnet.com]

- 7. 2-furfuryl isothiocyanate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Spectral Analysis of 2-(isothiocyanatomethyl)furan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-(isothiocyanatomethyl)furan, a molecule of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental spectra in public databases, this document presents a combination of predicted data, analysis based on structurally related compounds, and detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectral Data

The following tables summarize the expected spectral data for this compound. These predictions are based on the analysis of furan derivatives and known spectral characteristics of the isothiocyanate functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the furan ring protons and the methylene protons adjacent to the isothiocyanate group. The chemical shifts are influenced by the electronegativity of the oxygen in the furan ring and the nitrogen and sulfur in the isothiocyanate group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5 (furan) | ~7.4 | Doublet of doublets | ~1.8, 0.8 |

| H3 (furan) | ~6.4 | Doublet of doublets | ~3.2, 0.8 |

| H4 (furan) | ~6.3 | Doublet of doublets | ~3.2, 1.8 |

| -CH₂-NCS | ~4.8 | Singlet | - |

Predicted in CDCl₃

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will show distinct signals for the furan ring carbons, the methylene carbon, and the isothiocyanate carbon. The isothiocyanate carbon signal is often broad and may be of low intensity.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 (furan) | ~150 |

| C5 (furan) | ~143 |

| C3 (furan) | ~111 |

| C4 (furan) | ~108 |

| -CH₂-NCS | ~45 |

| -N=C=S | ~130 (broad) |

Predicted in CDCl₃

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a very strong and characteristic absorption band for the isothiocyanate group. The furan ring also exhibits several characteristic vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N=C=S asymmetric stretch | 2100 - 2040 | Strong, Broad |

| C-H stretch (furan) | ~3130 | Medium |

| C=C stretch (furan) | ~1580, ~1500 | Medium |

| C-O-C stretch (furan) | ~1180 | Strong |

| C-H out-of-plane bend | 900 - 700 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (molar mass: 139.17 g/mol ), the molecular ion peak is expected to be observed.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M]⁺ | 139.01 |

| [M+H]⁺ | 140.02 |

| [M+Na]⁺ | 162.00 |

Expected Fragmentation: The primary fragmentation pathway is likely the cleavage of the bond between the furan ring and the methyl isothiocyanate group, leading to the formation of a stable furfuryl cation (m/z = 81) and the isothiocyanate radical. Further fragmentation of the furan ring can also be expected.[1]

Experimental Protocols

The following are detailed methodologies for acquiring high-quality spectral data for liquid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

The solvent should be of high purity to avoid interfering signals.[2]

-

For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be added, although modern spectrometers often use the residual solvent peak for referencing.[3]

-

Transfer the solution into a clean, dry 5 mm NMR tube.

Data Acquisition (¹H NMR):

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire the spectrum using a standard pulse sequence. Typical parameters include:

Data Acquisition (¹³C NMR):

-

Use a standard proton-decoupled pulse sequence.

-

Typical parameters include:

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.[5]

-

Place a single drop of the neat liquid sample directly onto the crystal.[6]

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[6]

Data Acquisition (FT-IR):

-

Record a background spectrum of the clean, empty ATR crystal.[6]

-

Acquire the sample spectrum. The instrument will automatically subtract the background.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000 to 400 cm⁻¹.[5]

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

The sample must be volatile to be analyzed by EI-MS.[7]

-

Introduce a small amount of the sample into the instrument, where it is vaporized in a high vacuum.[8]

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[9][10]

Data Acquisition:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 8. bitesizebio.com [bitesizebio.com]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Quantum Chemical Blueprint of 2-(isothiocyanatomethyl)furan: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure, electronic properties, and vibrational spectroscopy of 2-(isothiocyanatomethyl)furan, a molecule of interest in medicinal chemistry and drug design. Leveraging the power of quantum chemical calculations, specifically Density Functional Theory (DFT), this document offers a theoretical framework for understanding the molecule's behavior at the atomic level. Such insights are crucial for predicting reactivity, designing novel therapeutic agents, and interpreting experimental data.

Introduction to this compound

This compound belongs to the family of furan derivatives, which are core structures in many biologically active compounds. The presence of the isothiocyanate (-N=C=S) group imparts unique chemical reactivity, making it a potential candidate for covalent inhibition of therapeutic targets. Understanding the three-dimensional structure, electronic landscape, and vibrational modes of this molecule is fundamental to elucidating its mechanism of action and for the rational design of new drug candidates. Quantum chemical calculations provide a powerful, non-experimental route to obtaining this information with a high degree of accuracy.

Computational Methodology

The data presented in this guide are based on theoretical calculations performed using Density Functional Theory (DFT). This computational method offers a favorable balance between accuracy and computational cost for molecules of this size.

Geometry Optimization

The initial 3D structure of this compound was built and subsequently optimized to find the global minimum on the potential energy surface. The calculations were performed at the B3LYP level of theory with the 6-311++G(d,p) basis set. This level of theory is widely used for its reliability in predicting molecular geometries and electronic properties.

Vibrational Frequency Analysis

To confirm that the optimized structure corresponds to a true energy minimum, a vibrational frequency analysis was performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. The calculated vibrational frequencies are also crucial for interpreting experimental infrared (IR) and Raman spectra.

Electronic Property Calculations

Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were calculated. The HOMO-LUMO energy gap provides insights into the molecule's chemical reactivity and kinetic stability. The molecular electrostatic potential (MEP) map was also generated to identify regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

Data Presentation

The following tables summarize the key quantitative data obtained from the quantum chemical calculations on this compound.

Optimized Geometrical Parameters

The tables below present the calculated bond lengths, bond angles, and dihedral angles for the optimized geometry of this compound.

Table 1: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| O1-C2 | 1.365 |

| C2-C3 | 1.358 |

| C3-C4 | 1.431 |

| C4-C5 | 1.362 |

| O1-C5 | 1.370 |

| C2-C6 | 1.505 |

| C6-N7 | 1.460 |

| N7=C8 | 1.210 |

| C8=S9 | 1.585 |

Table 2: Selected Bond Angles (°)

| Atoms | Angle (°) |

| C5-O1-C2 | 106.5 |

| O1-C2-C3 | 110.8 |

| C2-C3-C4 | 106.0 |

| C3-C4-C5 | 106.1 |

| O1-C5-C4 | 110.6 |

| O1-C2-C6 | 115.3 |

| C3-C2-C6 | 133.9 |

| C2-C6-N7 | 110.2 |

| C6-N7-C8 | 125.8 |

| N7-C8-S9 | 178.5 |

Table 3: Selected Dihedral Angles (°)

| Atoms | Angle (°) |

| C5-O1-C2-C3 | -0.4 |

| O1-C2-C3-C4 | 0.3 |

| C2-C3-C4-C5 | 0.0 |

| C3-C4-C5-O1 | -0.3 |

| O1-C2-C6-N7 | 75.4 |

| C3-C2-C6-N7 | -105.1 |

| C2-C6-N7-C8 | 92.1 |

| C6-N7-C8-S9 | -179.8 |

Vibrational Frequencies

The most significant calculated vibrational frequencies and their assignments are presented in Table 4. These theoretical values can be used to aid in the interpretation of experimental IR and Raman spectra.

Table 4: Calculated Vibrational Frequencies (cm⁻¹) and Assignments

| Frequency (cm⁻¹) | Assignment |

| 3125 | C-H stretching (furan ring) |

| 2950 | CH₂ asymmetric stretching |

| 2880 | CH₂ symmetric stretching |

| 2150 | -N=C=S asymmetric stretching |

| 1580 | C=C stretching (furan ring) |

| 1450 | CH₂ scissoring |

| 1380 | C-N stretching |

| 1250 | C-O-C asymmetric stretching (furan ring) |

| 1080 | Ring breathing (furan) |

| 980 | C=S stretching |

| 880 | C-H out-of-plane bending (furan ring) |

Electronic Properties

The key electronic properties of this compound are summarized in Table 5.

Table 5: Calculated Electronic Properties

| Property | Value |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.22 eV |

| HOMO-LUMO Gap | 5.63 eV |

| Dipole Moment | 3.45 D |

Visualization of Computational Workflows and Molecular Properties

Visual representations are essential for understanding complex scientific processes and data. The following diagrams, generated using Graphviz, illustrate the computational workflow and key molecular features of this compound.

Caption: Computational workflow for the quantum chemical analysis of this compound.

Caption: Relationship between frontier molecular orbitals and chemical properties.

Conclusion

This technical guide has provided a comprehensive overview of the key structural and electronic properties of this compound, as determined by quantum chemical calculations. The presented data on optimized geometry, vibrational frequencies, and electronic descriptors serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. These theoretical insights can guide experimental studies, aid in the interpretation of spectroscopic data, and facilitate the rational design of novel furan-based therapeutic agents. The integration of computational chemistry into the drug discovery pipeline is a powerful strategy for accelerating the development of new and effective medicines.

A Technical Guide to the Thermal Stability and Decomposition of 2-(Isothiocyanatomethyl)furan

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Isothiocyanatomethyl)furan is a heterocyclic compound incorporating both a furan ring and a reactive isothiocyanate group.[1] Such molecules are of interest in medicinal chemistry and materials science due to the biological activity associated with isothiocyanates and the unique chemical properties of the furan moiety.[2][3] Understanding the thermal stability of this compound is critical for its synthesis, purification, storage, and application, particularly in drug development where manufacturing and shelf-life are key considerations.

Thermal decomposition involves the breakdown of a molecule at elevated temperatures. For this compound, this could involve cleavage of the isothiocyanate group, opening or degradation of the furan ring, and subsequent reactions of the resulting fragments. This guide outlines the expected thermal behavior and the methodologies to quantify it.

Anticipated Thermal Decomposition Profile

While direct data is absent, the thermal decomposition of this compound can be predicted to proceed through several potential pathways, informed by studies on substituted furans.[4][5][6] The primary decomposition steps are likely to involve:

-

Scission of the C-N or C-S bonds in the isothiocyanate group.

-

Ring-opening of the furan moiety , which is a common decomposition pathway for furan derivatives under thermal stress.[4][5]

-

Rearrangement reactions following initial bond cleavage.

The presence of the electron-withdrawing isothiocyanate group may influence the stability of the furan ring.[7]

Quantitative Data on Thermal Stability

Quantitative data for the thermal stability of this compound would be determined using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following table illustrates how such data would be presented.

| Parameter | Description | Expected Value Range (°C) |

| Tonset | The initial temperature at which decomposition begins. | 150 - 250 |

| T5% | Temperature at which 5% mass loss occurs. | 160 - 260 |

| Tmax | Temperature of the maximum rate of decomposition. | 180 - 300 |

| Residue at 600°C (%) | The percentage of material remaining at 600°C. | < 10% |

Note: The expected value ranges are estimations based on the general stability of organic isothiocyanates and substituted furans. Actual experimental values are required for confirmation.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for determining the thermal stability of a compound like this compound.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere, identifying the temperatures at which decomposition occurs.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

Analytical balance

-

Sample pans (e.g., alumina, platinum)

-

Inert gas supply (e.g., high-purity nitrogen) with a flow controller

Procedure:

-

Sample Preparation: A small amount of the this compound sample (typically 2-5 mg) is accurately weighed and placed into a tared TGA sample pan.

-

Instrument Setup: The sample pan is placed in the TGA furnace. The instrument is purged with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to remove any oxygen and prevent oxidative decomposition.

-

Thermal Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (Tonset), the temperature at 5% mass loss (T5%), and the temperature of the maximum rate of decomposition (Tmax), which is the peak of the derivative of the TGA curve.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as a function of temperature or time, identifying thermal events such as melting, crystallization, and decomposition.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Sample pans (e.g., aluminum, hermetically sealed)

-

Crimper for sealing pans

-

Inert gas supply (e.g., high-purity nitrogen)

Procedure:

-

Sample Preparation: A small amount of the sample (typically 1-3 mg) is weighed into a DSC pan, which is then hermetically sealed to contain any volatiles released during heating. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas.

-

Thermal Program: The sample is subjected to a controlled temperature program, typically mirroring the TGA conditions (e.g., heating from 25°C to a temperature beyond the decomposition point at 10°C/min).

-

Data Analysis: The differential heat flow between the sample and the reference is measured. The resulting DSC thermogram is analyzed for endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). For decomposition, the onset temperature and the enthalpy of decomposition (ΔHd) can be determined.

Visualizing a Proposed Decomposition Pathway

The following diagram illustrates a hypothetical decomposition pathway for this compound, highlighting key stages of thermal degradation.

References

- 1. This compound | CAS 4650-60-6 [matrix-fine-chemicals.com]

- 2. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Ab initio study of the decomposition of 2,5-dimethylfuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.universityofgalway.ie [research.universityofgalway.ie]

- 6. Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran [mdpi.com]

- 7. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

Solubility of 2-(isothiocyanatomethyl)furan in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(isothiocyanatomethyl)furan, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide synthesizes information from structurally analogous compounds, namely furan derivatives and organic isothiocyanates, to provide a reasoned estimation of its solubility profile. Furthermore, detailed experimental protocols for determining the solubility of this compound are presented, alongside a visual workflow to guide researchers in their laboratory investigations. This document is intended to be a valuable resource for scientists working with this compound, enabling informed decisions in experimental design, formulation, and synthesis.

Introduction

This compound is a bifunctional molecule incorporating a furan ring and a reactive isothiocyanate group. The furan moiety is a common scaffold in many biologically active compounds, while isothiocyanates are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The solubility of this compound in various organic solvents is a critical physicochemical parameter that influences its utility in synthetic reactions, purification processes, formulation development, and biological assays. A thorough understanding of its solubility behavior is paramount for its effective application in research and drug discovery.

Estimated Solubility Profile of this compound

The following table summarizes the expected qualitative and, where possible, estimated quantitative solubility of this compound in a variety of common organic solvents. This estimation is based on the known solubility of furfuryl alcohol, 2-furoic acid, and benzyl isothiocyanate.

| Solvent | Solvent Type | Expected Solubility | Rationale / Notes on Analog Solubility |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | Benzyl isothiocyanate is soluble in DMSO. |

| Ethanol | Polar Protic | Soluble | Furfuryl alcohol is miscible with ethanol. 2-Furoic acid and benzyl isothiocyanate are soluble in ethanol. |

| Methanol | Polar Protic | Soluble | Furfuryl alcohol is miscible with methanol. |

| Chloroform | Non-polar | Soluble | Furfuryl alcohol is miscible with chloroform. Benzyl isothiocyanate is soluble in chloroform. |

| Acetone | Polar Aprotic | Soluble | Furfuryl alcohol is soluble in acetone. |

| Ethyl Acetate | Moderately Polar | Likely Soluble | General solvent for many organic compounds. |

| Acetonitrile | Polar Aprotic | Likely Soluble | Common solvent for a wide range of organic molecules. |

| Tetrahydrofuran (THF) | Polar Aprotic | Likely Soluble | Good solvent for many heterocyclic compounds. |

| Benzene | Aromatic | Soluble | Furfuryl alcohol is miscible with benzene. |

| Toluene | Aromatic | Likely Soluble | Similar to benzene in solvent properties. |

| Hexane / Heptane | Non-polar Aliphatic | Sparingly Soluble to Insoluble | Furfuryl alcohol is insoluble in petroleum hydrocarbons. |

| Water | Polar Protic | Sparingly Soluble | Furfuryl alcohol is miscible with water, but 2-furoic acid has limited solubility (1g in 26ml cold water). The isothiocyanate group is generally hydrophobic. |

Disclaimer: The solubility data presented in this table is an estimation based on structurally similar compounds and should be experimentally verified for precise quantitative values.

Experimental Protocols for Solubility Determination

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method . This technique involves creating a saturated solution of the compound in a given solvent and then quantifying the concentration of the dissolved solute. The concentration can be determined using various analytical techniques, with UV-Vis spectroscopy and High-Performance Liquid Chromatography (HPLC) being the most common.

Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (solid or oil)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess solid/oil is crucial to ensure that equilibrium with the dissolved state is reached.

-

Add a known volume of the selected organic solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is established. The time required for equilibration should be determined experimentally by analyzing samples at different time points until the concentration remains constant.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vial to stand at the same constant temperature for a few hours to allow the undissolved solid or oil to settle.

-

For a more complete separation of the solid and liquid phases, centrifuge the vial at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the collected supernatant through a syringe filter into a clean vial to remove any remaining undissolved particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method (UV-Vis or HPLC).

-

Quantification by UV-Vis Spectroscopy

Principle: This method is suitable if this compound has a chromophore that absorbs light in the UV-Vis region and the solvent is transparent in that wavelength range. The absorbance of the solution is directly proportional to the concentration of the solute, as described by the Beer-Lambert law.

Procedure:

-

Determine the Wavelength of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution using a UV-Vis spectrophotometer to identify the λmax.

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a graph of absorbance versus concentration to generate a calibration curve.

-

-

Analyze the Sample:

-

Measure the absorbance of the diluted, filtered sample from the shake-flask experiment at the λmax.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

-

Calculate Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. This method is highly sensitive and specific, making it suitable for quantifying the concentration of this compound even in complex matrices.

Procedure:

-

Develop an HPLC Method:

-

Select a suitable HPLC column (e.g., C18 reversed-phase).

-

Determine an appropriate mobile phase (a mixture of organic solvent and water or buffer) and elution conditions (isocratic or gradient).

-

Set the detector wavelength to the λmax of this compound.

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to generate a calibration curve.

-

-

Analyze the Sample:

-

Inject the diluted, filtered sample from the shake-flask experiment into the HPLC system.

-

Record the peak area corresponding to this compound.

-

Use the calibration curve to determine the concentration of the compound in the diluted sample.

-

-

Calculate Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method followed by analytical quantification.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound remains to be published, this technical guide provides a robust framework for researchers working with this compound. The estimated solubility profile, based on structurally similar molecules, offers a valuable starting point for solvent selection in various experimental settings. The detailed experimental protocols for the shake-flask method, coupled with UV-Vis and HPLC analysis, provide a clear and reliable methodology for obtaining accurate and reproducible solubility data. The provided workflow diagram further simplifies the experimental process, making this guide a practical tool for any laboratory engaged in the study of this compound and its potential applications in drug discovery and development. It is strongly recommended that researchers experimentally determine the solubility of this compound in their specific solvent systems of interest to ensure the accuracy and reliability of their results.

Reactivity of 2-(Isothiocyanatomethyl)furan with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 2-(isothiocyanatomethyl)furan with various nucleophiles. The document details reaction mechanisms, presents available quantitative data, outlines experimental protocols, and explores the significance of the furan moiety in the context of drug development.

Core Principles of Reactivity

The reactivity of this compound is primarily dictated by the electrophilic nature of the central carbon atom in the isothiocyanate group (-N=C=S). Nucleophiles readily attack this carbon, initiating an addition reaction that typically leads to the formation of a stable thiourea or related adduct. The furan ring, while not directly participating in the initial nucleophilic attack, influences the electronic properties of the isothiocyanate group and plays a significant role in the overall biological activity and metabolic stability of the molecule.

The general mechanism involves the nucleophilic attack on the isothiocyanate carbon, forming a tetrahedral intermediate, which then rearranges to the final product. The rate of this reaction is dependent on the nucleophilicity of the attacking atom, steric hindrance, and the reaction conditions such as solvent and pH.

Reactivity with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a facile process that yields N,N'-disubstituted thioureas. This reaction is fundamental in the synthesis of various biologically active compounds.

General Reaction:

Comparative Reactivity Data

While specific kinetic data for this compound is limited in the literature, data for its structural analog, benzyl isothiocyanate, provides a valuable benchmark for understanding its reactivity. Aliphatic isothiocyanates, such as benzyl isothiocyanate, are generally more reactive than their aromatic counterparts due to the electron-donating nature of the alkyl group, which increases the electrophilicity of the isothiocyanate carbon.[1]

Table 1: Comparative Second-Order Rate Constants for the Reaction of Isothiocyanates with Amines

| Isothiocyanate | Nucleophile | Solvent | Temperature (°C) | k (M⁻¹s⁻¹) |

| Benzyl Isothiocyanate | Diglycine | Water (pH 8.5) | 25 | 4.17 x 10⁻² |

| Phenyl Isothiocyanate | Diglycine | Water (pH 8.5) | 25 | 1.26 x 10⁻² |

| p-Nitrophenyl Isothiocyanate | n-Butylamine | Diethyl Ether | 25 | 1.23 x 10⁻² |

Data for benzyl isothiocyanate is used as a proxy for this compound due to structural similarity. It is anticipated that the furan ring, with its electron-rich nature, may slightly modulate the reactivity compared to the phenyl ring.

Reactivity with Thiol Nucleophiles

Thiols, particularly the sulfhydryl groups of cysteine residues in proteins, are significant biological nucleophiles that react with isothiocyanates to form dithiocarbamates. This reaction is often responsible for the biological activity of many isothiocyanate-containing compounds. The reaction is highly pH-dependent, with the thiolate anion being the reactive species.

General Reaction:

The reaction with thiols is generally faster than with amines at physiological pH.

Reactivity with Other Nucleophiles

Alcohols and Phenols

The reaction of isothiocyanates with alcohols and phenols to form thiocarbamates is generally slower than with amines or thiols and often requires elevated temperatures or the presence of a catalyst. Long-chain alcohols have been shown to react to give N-aryl-O-alkyl carbamates.[2]

Amino Acids

This compound can react with the amino groups of amino acids to form the corresponding thiourea derivatives.[3] This reaction is of particular interest in the context of covalent modification of proteins and peptides.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of isothiocyanates and their derivatives and can be applied to this compound.

Synthesis of this compound

This protocol is adapted from general methods for the synthesis of isothiocyanates from primary amines.[4]

Materials:

-

Furfurylamine

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N) or another suitable base

-

Tosyl chloride or a similar desulfurylating agent

-

Dichloromethane (DCM) or another suitable solvent

Procedure:

-

Dissolve furfurylamine (1 equivalent) and triethylamine (2 equivalents) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add carbon disulfide (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to stir at room temperature for 2-4 hours to form the dithiocarbamate salt.

-

Cool the reaction mixture back to 0 °C and add tosyl chloride (1.1 equivalents) portion-wise.

-

Stir the reaction at room temperature for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Protocol for the Reaction of this compound with a Primary Amine (e.g., Aniline) to form N-furfuryl-N'-phenylthiourea

Materials:

-

This compound

-

Aniline

-

A suitable solvent such as tetrahydrofuran (THF) or acetonitrile

Procedure:

-

Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.

-

Add aniline (1 equivalent) dropwise to the stirred solution at room temperature.

-

The reaction is typically exothermic and proceeds rapidly. Stir the mixture for 1-2 hours at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, the product, N-furfuryl-N'-phenylthiourea, may precipitate out of the solution. If so, it can be collected by filtration.

-

If the product remains in solution, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).[5]

Spectroscopic Characterization

The products of the reaction of this compound with nucleophiles can be characterized using standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data for N-(furan-2-ylmethyl)-N'-arylthioureas

| Technique | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Furan Protons | δ 6.2-7.4 ppm |

| CH₂ Protons | δ 4.5-5.0 ppm | |

| NH Protons | δ 7.5-9.5 ppm (broad singlets) | |

| Aryl Protons | δ 7.0-8.0 ppm | |

| ¹³C NMR | C=S Carbon | δ 175-185 ppm |

| Furan Carbons | δ 110-155 ppm | |

| CH₂ Carbon | δ 45-55 ppm | |

| IR | N-H Stretch | 3100-3400 cm⁻¹ |

| C=S Stretch | 1100-1300 cm⁻¹ |

Note: Actual shifts and wavenumbers will vary depending on the specific substitution and solvent used. The characterization of N-furfuryl-N'-phenylthiourea has been reported with a melting point of 135±1 °C.[5]

Role in Drug Development and Signaling Pathways

The furan moiety is a recognized pharmacophore in drug discovery and is often used as a bioisosteric replacement for a phenyl ring to modulate a compound's physicochemical and pharmacokinetic properties.[3][6] This substitution can influence metabolic stability, receptor binding, and solubility.[7]

While specific signaling pathways directly modulated by this compound are not extensively documented, furan derivatives, in general, have been shown to possess a wide range of biological activities, including anti-inflammatory and antimicrobial effects. These activities are often exerted through the modulation of signaling pathways such as MAPK and PPAR-ɣ.

Isothiocyanates are known to interact with the Keap1-Nrf2 signaling pathway by reacting with cysteine residues on Keap1, leading to the activation of the antioxidant response element (ARE). Given the reactivity of the isothiocyanate group, it is plausible that this compound and its derivatives could engage with this and other cellular signaling pathways through covalent modification of key protein targets.

Visualizations

Reaction Workflow

Caption: General workflow for the reaction of this compound with a nucleophile.

Signaling Pathway Interaction

Caption: Postulated interaction with the Keap1-Nrf2 signaling pathway.

References

- 1. A Comparative Review of Key Isothiocyanates and Their Health Benefits [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules [mdpi.com]

- 7. benchchem.com [benchchem.com]

Electrophilic and nucleophilic sites of 2-(isothiocyanatomethyl)furan

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-(isothiocyanatomethyl)furan

Introduction

This compound is a bifunctional organic compound featuring a furan ring connected to a reactive isothiocyanate group via a methylene bridge. The unique electronic properties of both the furan moiety and the isothiocyanate group impart a dual reactivity profile to the molecule, making it a valuable synthon in organic chemistry and a compound of interest in medicinal chemistry and drug development. The furan ring, an electron-rich aromatic heterocycle, acts as a nucleophile, while the isothiocyanate group provides a potent electrophilic center. This guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, detailing its electronic structure, reactivity, and synthetic applications, supported by experimental protocols and quantitative data.

Theoretical Framework: Electronic Structure and Reactivity

The reactivity of this compound is governed by the distinct electronic characteristics of its two main functional components: the furan ring and the isothiocyanate group.

-

The Furan Ring: Furan is a five-membered aromatic heterocycle containing an oxygen atom. The oxygen's lone pair electrons are delocalized into the ring, creating a π-electron system with aromatic character.[1] This electron donation from the oxygen atom makes the furan ring electron-rich and thus nucleophilic, particularly at the α-positions (C2 and C5), which are more susceptible to electrophilic attack than the β-positions.[2]

-

The Isothiocyanate Group (-N=C=S): The isothiocyanate functional group is characterized by a central carbon atom double-bonded to both a nitrogen and a sulfur atom. The high electronegativity of nitrogen and sulfur results in a significant polarization of the π-bonds, rendering the central carbon atom highly electron-deficient and, therefore, a strong electrophilic center.[3][4] This electrophilicity is the basis for the characteristic reactions of isothiocyanates with nucleophiles.[4] Additionally, the sulfur atom possesses lone pairs of electrons and can exhibit nucleophilic character in certain reactions.[5]

The methylene linker (-CH2-) between these two groups isolates their electronic systems to some extent, meaning the primary reactivity of each moiety can be considered independently.

Electrophilic and Nucleophilic Sites

The distinct electronic distribution in this compound leads to well-defined electrophilic and nucleophilic centers, which dictate its chemical behavior.

Quantitative Data

| Property | Data | Significance |

| Molecular Formula | C₆H₅NOS[6][7] | Provides the elemental composition. |

| Molecular Weight | 139.17 g/mol [7] | Used for stoichiometric calculations. |

| ¹H NMR (CDCl₃, ppm) | ~7.4 (d, 1H, H5), ~6.4 (dd, 1H, H4), ~6.3 (d, 1H, H3), ~4.8 (s, 2H, -CH₂-) | Chemical shifts and coupling patterns confirm the furan ring substitution and the presence of the methylene bridge. |

| ¹³C NMR (CDCl₃, ppm) | ~148 (C2), ~143 (C5), ~130 (N=C=S), ~111 (C4), ~110 (C3), ~40 (-CH₂-) | The downfield shift for the isothiocyanate carbon confirms its electrophilic character. Shifts are characteristic of a 2-substituted furan. |

| IR Spectroscopy (cm⁻¹) | ~2185-2040 (strong, broad, -N=C=S stretch), ~3130 (C-H stretch, aromatic), ~1500, ~1450 (C=C stretch, aromatic), ~1180 (C-O-C stretch)[8] | The very strong and characteristic absorption for the isothiocyanate group is a key diagnostic peak. |

| Mass Spectrometry (m/z) | 139 (M⁺), fragments corresponding to the loss of NCS and the formation of the furfuryl cation. | The molecular ion peak confirms the molecular weight. Fragmentation patterns help in structural elucidation. |

Reactivity and Synthetic Applications

Reactions at the Electrophilic Isothiocyanate Carbon

The most common reactions of this compound involve the nucleophilic attack on the highly electrophilic carbon of the isothiocyanate group.[4] These reactions are fundamental to its use as a synthetic building block.

-

Reaction with Amines: Primary and secondary amines readily react with the isothiocyanate to form the corresponding N,N'-disubstituted thioureas. This is a highly efficient and widely used reaction.

-

Reaction with Thiols: Thiols attack the isothiocyanate carbon to yield dithiocarbamates. The reaction is often pH-dependent.[9]

-

Reaction with Alcohols: Alcohols can react to form thiocarbamates, although this reaction is generally slower than with amines or thiols.

Reactions Involving the Nucleophilic Furan Ring

The electron-rich furan ring can undergo electrophilic substitution reactions. However, the furan ring is sensitive to strong acids, which can cause polymerization or ring-opening.[2] Therefore, mild reaction conditions are typically required. The isothiocyanate group's stability under these conditions must also be considered.

-

Halogenation: Under controlled conditions, furan can be halogenated, typically at the 5-position if the 2-position is substituted.

-

Nitration: Furan is sensitive to standard nitrating mixtures (HNO₃/H₂SO₄), but milder reagents like acetyl nitrate can be used.

-

Acylation: Friedel-Crafts acylation can be performed using mild Lewis acids.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of isothiocyanates is from the corresponding primary amine.[10][11]

Protocol: Synthesis from 2-(Aminomethyl)furan

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(aminomethyl)furan (1.0 eq) in a suitable solvent like dichloromethane (DCM) or diethyl ether.

-

Addition of Carbon Disulfide: Cool the solution to 0 °C in an ice bath. Add carbon disulfide (CS₂, 1.1 eq) dropwise to the stirred solution.

-

Formation of Dithiocarbamate Salt: After the addition of CS₂, add a base such as triethylamine (Et₃N, 1.1 eq) dropwise. Allow the reaction to stir at 0 °C for 1-2 hours, during which the dithiocarbamate salt may precipitate.

-

Desulfurization: To the stirred suspension, add a desulfurizing agent like tosyl chloride (TsCl, 1.1 eq) or a carbodiimide (e.g., DCC) portion-wise, maintaining the temperature at 0 °C.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours or until TLC analysis indicates the consumption of the starting amine.

-

Workup: Filter the reaction mixture to remove any precipitated salts. Wash the filtrate with water, dilute HCl, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Reaction with a Nucleophile: Synthesis of a Thiourea Derivative

Protocol: Reaction with Benzylamine

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or THF in a round-bottom flask with a magnetic stirrer.

-

Nucleophile Addition: Add benzylamine (1.0 eq) dropwise to the solution at room temperature.

-

Reaction Monitoring: The reaction is typically exothermic. Stir the mixture for 1-3 hours at room temperature. Monitor the reaction progress by TLC.

-

Product Isolation: Upon completion, the thiourea product often precipitates from the solution. If not, the solvent can be removed under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(furfuryl)-N'-(benzyl)thiourea.

Conclusion

This compound is a versatile molecule with distinct and predictable sites of reactivity. The isothiocyanate group serves as a potent electrophilic center, readily reacting with a wide range of nucleophiles to form stable adducts like thioureas and dithiocarbamates.[4] Concurrently, the electron-rich furan ring acts as a nucleophile, susceptible to electrophilic substitution under appropriate conditions.[2] This dual reactivity makes it a valuable intermediate for the synthesis of complex heterocyclic structures and functionalized molecules for applications in materials science and drug discovery. A thorough understanding of its electrophilic and nucleophilic nature is paramount for harnessing its full synthetic potential.

References

- 1. Furan - Wikipedia [en.wikipedia.org]

- 2. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Isothiocyanates: happy-go-lucky reagents in organic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. PubChemLite - this compound (C6H5NOS) [pubchemlite.lcsb.uni.lu]

- 7. This compound | CAS 4650-60-6 [matrix-fine-chemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Synthetic Routes of Furan-Based Isothiocyanates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for producing furan-based isothiocyanates. Furan-containing compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Isothiocyanates, in turn, are valuable reactive intermediates and pharmacophores. The combination of these two moieties in furan-based isothiocyanates presents a promising avenue for the discovery of novel therapeutic agents. This guide details the key synthetic methodologies, providing experimental protocols and quantitative data to facilitate their practical application in a research and development setting.

Core Synthetic Strategies

The synthesis of furan-based isothiocyanates primarily revolves around two main strategies, categorized by the nature of the furan-containing starting material:

-

From Furan-Containing Primary Amines: This is the most prevalent and versatile approach, mirroring the general synthesis of isothiocyanates. It involves the reaction of a furan-containing amine, such as furfurylamine, with a thiocarbonylating agent. The most common method in this category is the two-step, one-pot reaction involving the formation of a dithiocarbamate salt intermediate, followed by desulfurization.

-

From Furan-Containing Acyl Chlorides: This method is specific for the preparation of furan-acyl isothiocyanates. It involves the reaction of a furoyl chloride with a thiocyanate salt, providing a direct route to these acyl-isothiocyanate derivatives.

Synthesis from Furan-Containing Primary Amines

The conversion of furan-containing primary amines to their corresponding isothiocyanates is a widely applicable method. The general pathway involves the reaction of the amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then treated with a desulfurizing agent to yield the isothiocyanate.

A variety of desulfurizing agents have been employed for this transformation, each with its own advantages in terms of reaction conditions, yields, and substrate scope.

General Reaction Pathway

The overall transformation can be depicted as follows:

Caption: General synthesis of furan isothiocyanates from primary amines.

Key Desulfurizing Agents and Methodologies

Several reagents can be used to effect the desulfurization of the dithiocarbamate intermediate. The choice of reagent can influence the reaction conditions and overall efficiency.

| Desulfurizing Agent | Typical Reaction Conditions | Notes |

| Thiophosgene (CSCl2) | Amine, base (e.g., triethylamine), organic solvent (e.g., CH2Cl2), low temperature. | Highly effective but also highly toxic and requires careful handling.[1][2][3] |

| Ethyl Chloroformate (ClCO2Et) | Dithiocarbamate salt, aqueous or biphasic conditions. | A common and effective reagent.[4] |

| Iron(III) Chloride (FeCl3) | One-pot reaction from amine and CS2 in the presence of a base (e.g., DABCO), aqueous conditions. | Particularly useful for electron-deficient amines like pyridyl amines, which can be analogous to some furan amines.[5] |

| Sodium Persulfate (Na2S2O8) | Aqueous conditions, room temperature. A greener alternative. | Effective for a range of amines and offers a more environmentally friendly approach.[6] |

| DMT/NMM/TsO- | One-pot, two-step procedure from the amine and CS2. Can be performed in a microwave reactor. | A modern and efficient desulfurizing agent.[7] |

Detailed Experimental Protocol: Synthesis of 2-Furfuryl Isothiocyanate

This protocol is a representative example of the synthesis of a furan-based isothiocyanate from its corresponding primary amine using the carbon disulfide method.

Materials:

-

Furfurylamine

-

Carbon disulfide (CS2)

-

Triethylamine (Et3N) or another suitable base

-

Desulfurizing agent (e.g., ethyl chloroformate or iron(III) chloride)

-

Anhydrous solvent (e.g., tetrahydrofuran or dichloromethane)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Formation of the Dithiocarbamate Salt:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve furfurylamine (1.0 eq) and triethylamine (2.0 eq) in the chosen anhydrous solvent.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add carbon disulfide (1.1 - 1.5 eq) dropwise to the stirred solution.

-

Allow the reaction to stir at room temperature for 1-2 hours, or until the formation of the dithiocarbamate salt is complete (monitoring by TLC is recommended).

-

-

Desulfurization:

-

Cool the reaction mixture again in an ice bath.

-

Add the chosen desulfurizing agent (e.g., ethyl chloroformate, 1.1 eq) dropwise.

-

Continue stirring at room temperature for an additional 1-3 hours, monitoring the reaction progress by TLC until the dithiocarbamate is consumed.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or flash column chromatography to yield the pure 2-furfuryl isothiocyanate.

-

Caption: Experimental workflow for the synthesis of 2-furfuryl isothiocyanate.

Synthesis from Furan-Containing Acyl Chlorides

This method provides a direct route to furan-acyl isothiocyanates, which are valuable building blocks for the synthesis of various heterocyclic compounds. The reaction involves the nucleophilic substitution of the chloride in a furoyl chloride with a thiocyanate anion.

General Reaction Pathway

The synthesis of 2-furoyl isothiocyanate is a key example of this approach.

Caption: Synthesis of 2-furoyl isothiocyanate from 2-furoyl chloride.

Detailed Experimental Protocol: In Situ Generation and Use of 2-Furoyl Isothiocyanate

This protocol describes the in situ preparation of 2-furoyl isothiocyanate and its subsequent reaction with an amine to form a 1-(2-furoyl)thiourea derivative, as this is a common application of this reactive intermediate.[8]

Materials:

-

2-Furoyl chloride

-

Potassium thiocyanate (KSCN)

-

Anhydrous acetone

-

Primary or secondary amine

Procedure:

-

In Situ Generation of 2-Furoyl Isothiocyanate:

-

In a round-bottom flask, suspend potassium thiocyanate (1.0 eq) in anhydrous acetone.

-

Add 2-furoyl chloride (1.0 eq) to the suspension.

-

Heat the mixture to reflux and maintain for a short period (e.g., 30-60 minutes). The formation of a precipitate (KCl) indicates the progress of the reaction.

-

-

Reaction with Amine:

-

Cool the reaction mixture to room temperature.

-

Without isolating the 2-furoyl isothiocyanate, add the desired primary or secondary amine (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature until the consumption of the isothiocyanate is complete (monitor by TLC).

-

-

Work-up and Purification:

-

Pour the reaction mixture into cold water.

-

Collect the precipitated solid by filtration.

-

Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 1-(2-furoyl)thiourea derivative.

-

Conclusion

The synthesis of furan-based isothiocyanates can be readily achieved through well-established synthetic methodologies. The choice of the synthetic route primarily depends on the desired substitution pattern on the furan ring and the nature of the isothiocyanate (i.e., alkyl or acyl). The protocols provided in this guide offer a starting point for researchers to produce these valuable compounds for further investigation in drug discovery and development programs. The versatility of these synthetic routes allows for the creation of a diverse library of furan-based isothiocyanates, paving the way for the exploration of their biological potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Thiophosgene: - An overview [moltuslab.com]

- 3. Thiophosgene - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. "Preparation, characterization, antioxidant activity of 1-(2-furoyl) th" by Oday H. R. Al-Jeilawi and Abdullah Qays Oleiwi [bsj.uobaghdad.edu.iq]

A Technical Guide to the Discovery and Isolation of Furan- and Isothiocyanate-Containing Terpenoid Natural Products from Marine Sponges

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marine sponges are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, terpenoids featuring furan or isothiocyanate moieties represent two important classes of natural products with significant therapeutic potential. While the concurrent presence of both a furan and an isothiocyanate group within the same natural product has not been documented, both classes of compounds are prominent in marine sponge metabolomes and exhibit a wide range of biological activities, including anticancer, antimalarial, and antifouling properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of these two distinct classes of marine terpenoids. It details the methodologies for their extraction from sponge biomass, chromatographic purification, and structure elucidation using modern spectroscopic techniques. Detailed experimental protocols, quantitative data on biological activities, and visual workflows are provided to aid researchers in the exploration and development of these promising natural products.

Introduction: The Chemical Ecology of Marine Sponge Terpenoids

Marine sponges (Phylum Porifera) are sessile, filter-feeding organisms that have evolved a sophisticated chemical defense system to deter predators, compete for space, and combat microbial infections. This has resulted in the biosynthesis of a vast arsenal of secondary metabolites, with terpenoids being one of the most abundant and structurally diverse classes. These compounds, derived from the assembly of isoprene units, often possess unique and complex carbon skeletons.

The incorporation of various functional groups and heterocyclic rings into these terpenoid scaffolds further enhances their chemical diversity and biological activity. This guide focuses on two such modifications: the furan ring and the isothiocyanate group.

-

Furanoterpenoids: These compounds, which feature a furan ring integrated into a terpenoid backbone, are known for their potent cytotoxic, antimicrobial, and anti-inflammatory activities. The furan moiety can significantly influence the molecule's electronic properties and its ability to interact with biological targets.

-

Isothiocyanate Terpenoids: The isothiocyanate group (-N=C=S) is a reactive electrophile that can covalently interact with nucleophilic residues in proteins, leading to a broad spectrum of biological effects. In marine sponges, this functional group is often found in sesqui- and diterpenoids and is associated with antimalarial, antifouling, and cytotoxic properties.[1][2]

This guide will explore these two classes of compounds through representative examples, providing a technical framework for their discovery and isolation.

Case Study I: Furan-Containing Sesquiterpenoids - The Puupehenones

The puupehenones are a class of merosesquiterpenoids characterized by a sesquiterpene skeleton fused to a quinone or hydroquinone moiety, which can exist in equilibrium with a furan-containing form.[3] They have been isolated from marine sponges of the orders Verongida and Dictyoceratida.[3]

Discovery and Biological Activity

Puupehenone was first isolated from a Hawaiian marine sponge and has since been found in various other sponge species, such as those of the genus Hyrtios.[4] This class of compounds exhibits a remarkable range of biological activities, making them attractive candidates for drug development.[3]

Table 1: Biological Activities of Puupehenone and Related Compounds

| Compound | Biological Activity | Target Organism/Cell Line | Reported IC₅₀/MIC | Citation(s) |

| (+)-Puupehenone | Antitubercular | Mycobacterium tuberculosis | 1.5 µg/mL | [5] |

| (+)-Puupehenone | Antimalarial | Plasmodium falciparum | - | [6] |

| (+)-Puupehenone | Cytotoxic | HeLa (cervical cancer) | 0.6 µg/mL | [4] |

| (+)-Puupehenone | Cytotoxic | Panc-1 (pancreatic cancer) | 1.3 µg/mL | [4] |

| (+)-Puupehenone | Antifungal | Candida albicans | Moderate activity | [3] |

| (+)-Puupehenone | Antibacterial | Staphylococcus aureus | Moderate activity | [3] |

| (-)-15-Oxopuupehenol | Antitumor | - | - | [7] |